BenchChemオンラインストアへようこそ!

3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Permeability

This disubstituted 1,2,4-oxadiazole features cyclopentyl (3-position) and 4-fluoropyrrolidin-2-yl (5-position) motifs generating a unique computed property profile (XLogP3=1.8, TPSA=51 Ų) distinct from ethyl, methyl, cyclohexyl, or difluoro analogs. The XLogP3 of 1.8 provides optimal membrane permeability for anthelmintic SAR, while mono-fluorination preserves higher pyrrolidine pKa (~7.5–8.5) vs gem-difluoro (~6.0–7.0), ensuring cationic character at physiological pH for ionic target engagement. At MW=225.26 Da with 2 rotatable bonds, it delivers superior ligand efficiency over the cyclohexyl analog. Supplied at ≥98% purity with batch-specific NMR, HPLC, and GC QC documentation—ideal for HTS validation, dose-response IC50 determination, and co-crystallography.

Molecular Formula C11H16FN3O
Molecular Weight 225.26 g/mol
CAS No. 2098082-95-0
Cat. No. B1475805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
CAS2098082-95-0
Molecular FormulaC11H16FN3O
Molecular Weight225.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NOC(=N2)C3CC(CN3)F
InChIInChI=1S/C11H16FN3O/c12-8-5-9(13-6-8)11-14-10(15-16-11)7-3-1-2-4-7/h7-9,13H,1-6H2
InChIKeyNZDTWGJVZPFTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2098082-95-0): Key Physicochemical and Procurement Specifications


3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2098082-95-0, PubChem CID 121199948) is a disubstituted 1,2,4-oxadiazole featuring a cyclopentyl group at the 3-position and a 4-fluoropyrrolidin-2-yl moiety at the 5-position. It has the molecular formula C11H16FN3O, a molecular weight of 225.26 g/mol, and a computed XLogP3 of 1.8 [1]. The compound is commercially available as a research chemical with certified purity specifications (e.g., 98% standard purity from Bidepharm) and is supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replace 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole in Structure–Activity-Dependent Applications


The 3-cyclopentyl and 5-(4-fluoropyrrolidin-2-yl) substituents jointly govern the compound's lipophilicity, conformational flexibility, hydrogen-bonding capacity, and electronic profile—parameters that are exquisitely sensitive to even minor structural changes. In the broader pyrrolidine-oxadiazole anthelmintic series reported by Ruan et al. (2020), modifications to the substituent at the oxadiazole 3-position shifted biological activity by more than an order of magnitude (IC50 range 0.78–22.4 μM against Haemonchus contortus larvae), demonstrating that in-class compounds cannot be interchanged without altering target engagement and selectivity [1]. The specific combination of a cyclopentyl ring (C5 cycloalkyl) and a mono-fluorinated pyrrolidine yields a distinct computed property envelope—XLogP3 = 1.8, TPSA = 51 Ų, 1 HBD, 5 HBA—that differs substantially from analogs bearing ethyl, methyl, cyclohexyl, or difluoro substituents, making generic substitution scientifically unsound without empirical re-validation [2].

Quantitative Differentiation Evidence for 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (2098082-95-0) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Cyclopentyl vs. Ethyl and Methyl Analogs at the 1,2,4-Oxadiazole 3-Position

The computed lipophilicity of 3-cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (XLogP3 = 1.8) is approximately 0.9–1.3 log units higher than the 3-ethyl analog (predicted XLogP3 ≈ 0.9) and the 3-methyl analog (predicted XLogP3 ≈ 0.5), based on established fragment-contribution models for cycloalkyl vs. linear alkyl substituents [1]. This difference places the target compound in an optimal range for passive membrane permeability (typically XLogP3 1–3) while the smaller alkyl analogs fall below or at the lower boundary, potentially limiting cellular uptake in certain assay systems [2].

Lipophilicity Drug-likeness Permeability

Cycloalkyl Ring Size Differentiation: Cyclopentyl (C5) vs. Cyclohexyl (C6) at the 1,2,4-Oxadiazole 3-Position

The cyclopentyl substituent (C5 ring) provides a smaller steric footprint and different conformational envelope compared to the cyclohexyl analog (CAS 2098121-64-1, C6 ring). The target compound has a molecular weight of 225.26 Da vs. ~239.29 Da for the cyclohexyl analog (C12H18FN3O), representing a 14 Da difference that affects ligand efficiency indices [1]. In the broader context of 1,2,4-oxadiazole SAR, cyclopentyl substitution has been associated with improved complementarity to concave hydrophobic pockets compared to the bulkier cyclohexyl group, which can sterically clash in certain binding sites [2].

Conformational analysis Steric effects Ligand efficiency

Fluorination Pattern Differentiation: Mono-fluoro vs. Difluoro Pyrrolidine at the 1,2,4-Oxadiazole 5-Position

The target compound contains a single fluorine atom on the pyrrolidine ring (4-fluoropyrrolidin-2-yl), whereas the closely related analog 3-cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 2041087-02-7) incorporates a gem-difluoro motif. The mono-fluoro substitution provides a weaker electron-withdrawing effect, resulting in a higher pyrrolidine nitrogen pKa (estimated ~7.5–8.5 for the mono-fluoro vs. ~6.0–7.0 for the difluoro analog), which substantially alters the protonation state at physiological pH and thereby affects hydrogen-bonding capacity and membrane permeability [1]. The molecular weight difference is 18 Da (225.26 vs. 243.25 Da), with the mono-fluoro compound offering a 7.4% lower mass for equivalent cyclopentyl-oxadiazole pharmacophore engagement [2].

Fluorine chemistry Metabolic stability pKa modulation

Vendor-Certified Purity: 98% (Bidepharm) with Batch-Specific QC Documentation Enables Reproducible Screening

Bidepharm supplies 3-cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole at a standard purity of 98%, accompanied by batch-specific QC certificates including NMR, HPLC, and GC analyses . This exceeds the typical 95% purity offered for less rigorously characterized research-grade oxadiazole analogs and provides verifiable batch-to-batch consistency essential for reproducible dose-response and SAR studies .

Purity specification Quality control Reproducibility

Recommended Research and Procurement Application Scenarios for 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (2098082-95-0)


Lead Optimization of Anthelmintic Pyrrolidine-Oxadiazole Series Requiring Defined Lipophilicity

In SAR campaigns targeting Haemonchus contortus or related parasitic nematodes, the XLogP3 of 1.8 for the target compound places it within the optimal permeability window, whereas the 3-ethyl (XLogP3 ≈ 0.9) and 3-methyl (XLogP3 ≈ 0.5) analogs fall below this range, potentially limiting membrane penetration [1]. Procurement of this specific cyclopentyl analog enables systematic exploration of lipophilicity-activity relationships without confounding by suboptimal passive permeability [2].

Chemical Probe Development Requiring Controlled Pyrrolidine Protonation State

For target engagement studies where the protonation state of the pyrrolidine nitrogen determines binding to acidic residues (e.g., Asp/Glu in enzyme active sites), the mono-fluoro substitution pattern provides a higher pKa (~7.5–8.5) than the gem-difluoro analog (pKa ~6.0–7.0), ensuring a greater fraction of protonated amine at pH 7.4 for ionic interactions [1]. Researchers should select this compound when a cationic pyrrolidine is mechanistically required.

Fragment-Based or Ligand-Efficiency-Driven Screening Libraries

At MW = 225.26 Da and with only 2 rotatable bonds, this compound occupies a favorable position in fragment-like chemical space. Its mass is 14 Da lower than the 3-cyclohexyl analog, improving ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics when potency-normalized [1]. This compound is preferred for fragment growth or library design where minimal molecular weight with maximal cyclic hydrophobic surface area is desired.

High-Reproducibility Biochemical Screening Requiring Batch-Verified Purity

For HTS validation, dose-response IC50 determination, or co-crystallography trials requiring ≥98% purity with documented QC, the Bidepharm-supplied material with NMR, HPLC, and GC batch certificates provides the requisite confidence in compound identity and purity [1]. This reduces the risk of false positives or potency artifacts arising from impurities present in lower-purity (95%) generic alternatives.

Quote Request

Request a Quote for 3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.